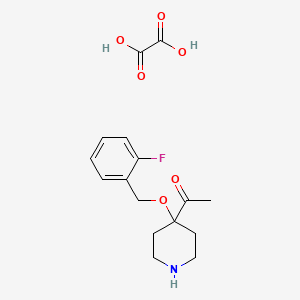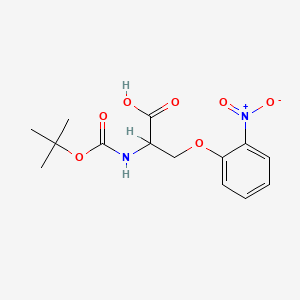
1-(Benzyloxy)-2-bromo-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromo-4-ethylbenzene is an organic compound with the molecular formula C15H15BrO. It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethyl group. This compound is used in various scientific research fields, including pharmaceuticals, materials science, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.
Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: This compound has an additional methoxy group, which alters its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-bromo-4-ethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various research fields .
Propriétés
Formule moléculaire |
C15H15BrO |
|---|---|
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
2-bromo-4-ethyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clé InChI |
BZUGSZUDIDWFTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

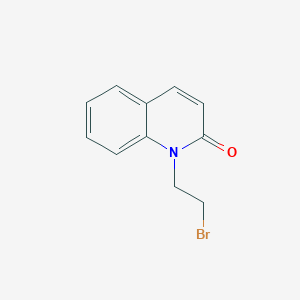
![8-Bromomethyl-7-fluoro-2-methoxy-[1,5]naphthyridine](/img/structure/B8272561.png)

![1-[2-(2-Pyridyloxy)ethyl]piperazine](/img/structure/B8272568.png)
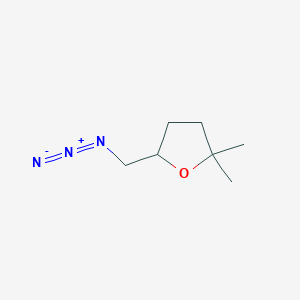



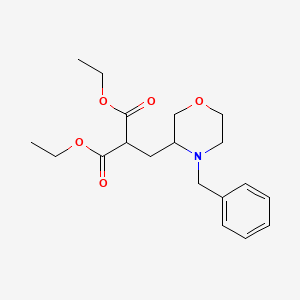
![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)
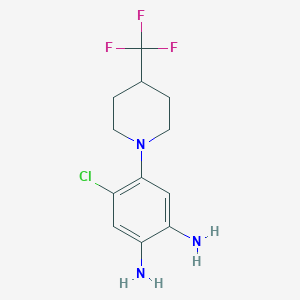
![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)
